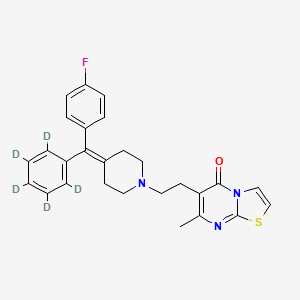
R-59-022-d5 (Mono-defluoro Ritanserin-d5)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
R 59-022-d5, also known as Mono-defluoro Ritanserin-d5, is a stable isotope-labeled compound. It is a derivative of Ritanserin, a well-known serotonin receptor antagonist. The compound has a molecular formula of C27D5H21FN3OS and a molecular weight of 464.609. It is primarily used in scientific research as a reference standard and for various analytical purposes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of R 59-022-d5 involves the incorporation of deuterium atoms into the Ritanserin molecule. This process typically includes the following steps:
Purification: The purification of the deuterated compound to achieve the desired level of isotopic enrichment.
Characterization: The characterization of the final product using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of R 59-022-d5 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large-scale deuteration of the precursor compound.
High-Performance Liquid Chromatography: Purification using high-performance liquid chromatography to ensure high purity and isotopic enrichment.
Quality Control: Rigorous quality control measures to ensure consistency and reproducibility of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
R 59-022-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Applications De Recherche Scientifique
R 59-022-d5 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of compounds.
Biology: Employed in studies involving serotonin receptors to understand their role in various biological processes.
Medicine: Utilized in pharmacological research to investigate the effects of serotonin receptor antagonists.
Industry: Applied in the development of new drugs and therapeutic agents targeting serotonin receptors
Mécanisme D'action
R 59-022-d5 exerts its effects by targeting serotonin receptors. The compound acts as an antagonist, binding to the receptors and inhibiting their activity. This inhibition affects various molecular pathways involved in neurotransmission and other physiological processes. The primary molecular targets include serotonin receptors, which play a crucial role in mood regulation, cognition, and other functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ritanserin: The parent compound of R 59-022-d5, known for its serotonin receptor antagonistic properties.
Ketanserin: Another serotonin receptor antagonist with similar pharmacological effects.
R 59-022: A closely related compound with similar inhibitory effects on serotonin receptors.
Uniqueness
R 59-022-d5 is unique due to its stable isotope labeling, which allows for precise analytical measurements and studies. The incorporation of deuterium atoms enhances its stability and provides distinct advantages in research applications, such as improved accuracy in mass spectrometry analyses .
Propriétés
Formule moléculaire |
C27H26FN3OS |
|---|---|
Poids moléculaire |
464.6 g/mol |
Nom IUPAC |
6-[2-[4-[(4-fluorophenyl)-(2,3,4,5,6-pentadeuteriophenyl)methylidene]piperidin-1-yl]ethyl]-7-methyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C27H26FN3OS/c1-19-24(26(32)31-17-18-33-27(31)29-19)13-16-30-14-11-22(12-15-30)25(20-5-3-2-4-6-20)21-7-9-23(28)10-8-21/h2-10,17-18H,11-16H2,1H3/i2D,3D,4D,5D,6D |
Clé InChI |
MFVJXLPANKSLLD-VIQYUKPQSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=C2CCN(CC2)CCC3=C(N=C4N(C3=O)C=CS4)C)C5=CC=C(C=C5)F)[2H])[2H] |
SMILES canonique |
CC1=C(C(=O)N2C=CSC2=N1)CCN3CCC(=C(C4=CC=CC=C4)C5=CC=C(C=C5)F)CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-1'-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(32),2,4,9,19,21,24,26,30-nonaene-28,4'-piperidin-1-ium]-13-yl] acetate](/img/structure/B12428836.png)
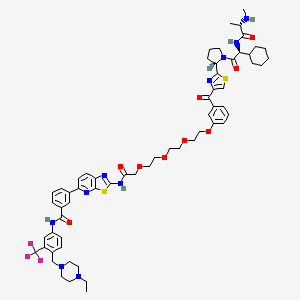
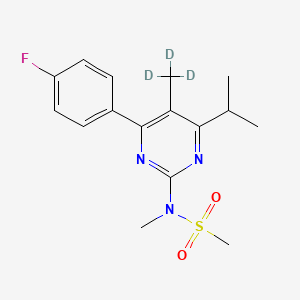
![(6S)-1-[[4-[bis(trideuteriomethyl)amino]-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid;2,2,2-trifluoroacetic acid;hydrate](/img/structure/B12428864.png)
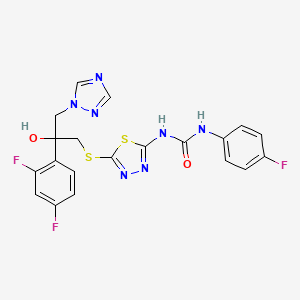
![[(1R,2S,4S,5R,6R,7R,10S,11R,14S,16R)-14-hydroxy-11-(hydroxymethyl)-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate](/img/structure/B12428868.png)
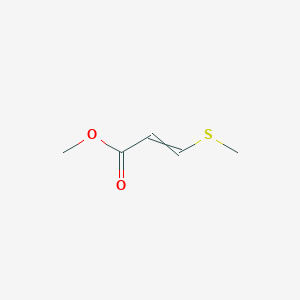
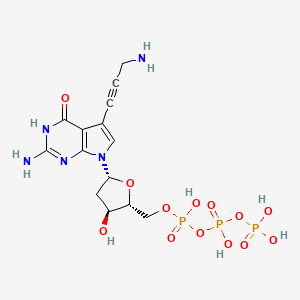

![8-[(1E)-3,4-Dihydroxy-3-methylbut-1-EN-1-YL]-7-methoxychromen-2-one](/img/structure/B12428895.png)
![3-Methylbutyl (2S)-2-[[(2R)-2-[[(2R)-6-amino-2-[[2-[1-[2-(3-methylbutoxy)naphthalen-1-yl]naphthalen-2-yl]oxyacetyl]amino]hexanoyl]amino]-5-(diaminomethylidene-amino)pentanoyl]amino]-4-methylpentanoate dihydrochloride](/img/structure/B12428900.png)
